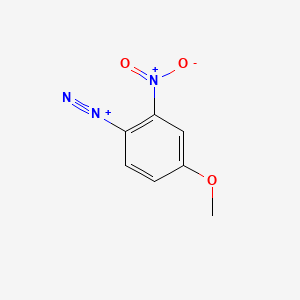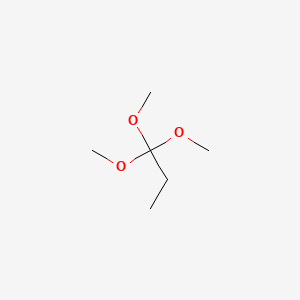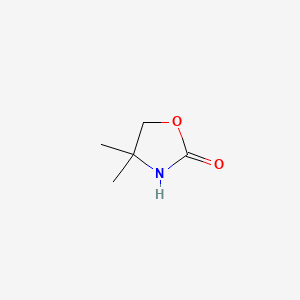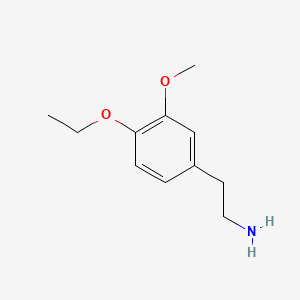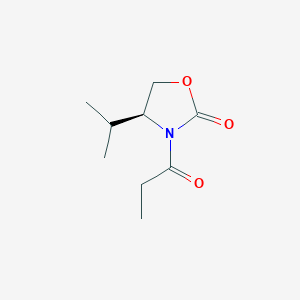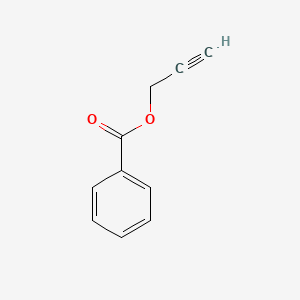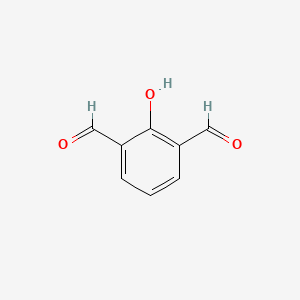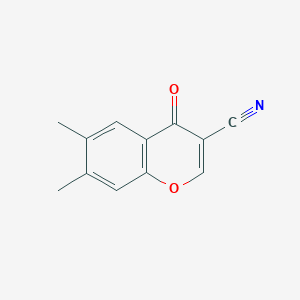
3',4',5-Trichlorosalicylanilide
概要
説明
3’,4’,5-Trichlorosalicylanilide is a chemical compound with the molecular formula C13H8Cl3NO2 . It has a molecular weight of 316.57 . The compound is composed of 49.32% Carbon, 2.55% Hydrogen, 33.60% Chlorine, 4.42% Nitrogen, and 10.11% Oxygen .
Molecular Structure Analysis
The molecular structure of 3’,4’,5-Trichlorosalicylanilide consists of a salicylate moiety and an anilide moiety . The salicylate moiety has chlorine substituents at positions C-3 and C-5, and the anilide moiety has chlorine substituents at positions C-3 and C-4 .Physical And Chemical Properties Analysis
3’,4’,5-Trichlorosalicylanilide is a solid at 20°C . It forms crystals from chlorobenzene and has a melting point of 246-248°C . It forms a water-soluble sodium salt .科学的研究の応用
Sludge Reduction in Wastewater Treatment
3’,4’,5-Trichlorosalicylanilide: has been utilized as a metabolic uncoupler in gravity-driven membrane bioreactors (MBRs) for wastewater treatment. The addition of this compound effectively reduces sludge ATP and yield by up to 50%, which is significant for operational efficiency and cost reduction .
Fouling Control in Membrane Bioreactors
This compound also plays a crucial role in controlling bio-fouling in MBR systems. It achieves this by decreasing extracellular polymeric substances (EPS) and transforming them into dissolved soluble microbial products (SMPs), which results in less membrane fouling and increased permeability .
Safety and Hazards
作用機序
Target of Action
The primary target of 3’,4’,5-Trichlorosalicylanilide is the metabolic processes within microbial cells . It acts as a metabolic uncoupler, disrupting the normal energy production pathways within these cells .
Mode of Action
3’,4’,5-Trichlorosalicylanilide interacts with its targets by disrupting the proton gradient across the microbial cell membrane . This disruption prevents the cells from producing ATP, the primary energy currency of the cell . As a result, the cells cannot carry out their normal metabolic functions .
Biochemical Pathways
The addition of 3’,4’,5-Trichlorosalicylanilide affects the biochemical pathways related to ATP production and extracellular polymeric substances (EPS) formation . EPS, which include proteins and polysaccharides, are decreased with the addition of 3’,4’,5-Trichlorosalicylanilide and are transformed into dissolved soluble microbial products (SMPs) in the bulk solution .
Pharmacokinetics
It is known that the compound can effectively decrease sludge atp and sludge yield when added to a system . This suggests that the compound is bioavailable and can interact with its targets effectively .
Result of Action
The action of 3’,4’,5-Trichlorosalicylanilide results in a decrease in sludge ATP and sludge yield, indicating a reduction in microbial metabolic activity . Additionally, the transformation of EPS into SMPs leads to the break of sludge flocs into small fragments .
Action Environment
The action of 3’,4’,5-Trichlorosalicylanilide can be influenced by environmental factors. For example, the dosage of 3’,4’,5-Trichlorosalicylanilide can affect its efficacy . At appropriate dosages, 3’,4’,5-Trichlorosalicylanilide primarily decreases the cake layer and hydraulically reversible resistances . At high dosages, permeability decreases due to the release of excess sludge fragments and smp into the supernatant .
特性
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBLPJKXGNMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214407 | |
| Record name | 3,4,5-Trichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5-Trichlorosalicylanilide | |
CAS RN |
642-84-2 | |
| Record name | 3′,4′,5-Trichlorosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5-Trichlorosalicylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anobial | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5-trichlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4',5-TRICHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZOT9K834Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 3',4',5-Trichlorosalicylanilide induce contact photosensitivity in mice?
A: The research primarily focuses on tetrachlorosalicylanilide (TCSA) and its ability to induce contact photosensitivity in mice. While the study investigates the specificity of this reaction, it concludes that mice sensitized to TCSA did not exhibit photo-cross-reactivity to 3',4',5-trichlorosalicylanilide. This suggests that despite their structural similarity, 3',4',5-trichlorosalicylanilide does not trigger the same immune response in mice that leads to contact photosensitivity under the conditions tested in this study [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



